molecular formula C9H7BClNO2S B14088572 (5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid

Cat. No.: B14088572
M. Wt: 239.49 g/mol
InChI Key: AJOZWFOLZVEVQR-UHFFFAOYSA-N
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Description

(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that contains a pyridine ring substituted with a thiophene group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-6-(thiophen-3-yl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation.

    Borane and Boronate Esters: Formed through reduction.

Scientific Research Applications

(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinylboronic Acid: Similar structure but lacks the thiophene and chlorine substituents.

    5-Chloro-3-pyridineboronic Acid: Similar structure but lacks the thiophene substituent.

    (5-Chlorothiophen-3-yl)boronic Acid: Similar structure but lacks the pyridine ring.

Uniqueness

(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the thiophene and pyridine rings, which can provide additional electronic and steric effects in chemical reactions. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .

Properties

Molecular Formula

C9H7BClNO2S

Molecular Weight

239.49 g/mol

IUPAC Name

(5-chloro-6-thiophen-3-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BClNO2S/c11-8-3-7(10(13)14)4-12-9(8)6-1-2-15-5-6/h1-5,13-14H

InChI Key

AJOZWFOLZVEVQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CSC=C2)Cl)(O)O

Origin of Product

United States

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